N-[2-hydroxy-2-(pyridin-2-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
Description
N-[2-hydroxy-2-(pyridin-2-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is a synthetic small molecule featuring a pyridine-3-carboxamide core with two distinct substituents:
- 6-(Oxan-4-yloxy): A tetrahydropyran-derived ether group at the 6-position of the pyridine ring, enhancing solubility and steric bulk.
This compound is hypothesized to target neurological or inflammatory pathways due to structural parallels with carboxamide-based modulators (e.g., gamma-secretase inhibitors) . However, explicit pharmacological data remains unreported in accessible literature.
Properties
IUPAC Name |
N-(2-hydroxy-2-pyridin-2-ylethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-16(15-3-1-2-8-19-15)12-21-18(23)13-4-5-17(20-11-13)25-14-6-9-24-10-7-14/h1-5,8,11,14,16,22H,6-7,9-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIGIJCNQUJLRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NCC(C3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(pyridin-2-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(pyridin-2-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The pyridine rings in the compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP in toluene is commonly used for oxidation reactions.
Reduction: NaBH4 in methanol or ethanol is used for reduction reactions.
Substitution: Electrophiles like alkyl halides and nucleophiles like amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP can lead to the formation of N-oxides, while reduction with NaBH4 can yield reduced amide derivatives.
Scientific Research Applications
N-[2-hydroxy-2-(pyridin-2-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(pyridin-2-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The pyridine rings in the compound can interact with metal ions and proteins, leading to the inhibition of enzyme activity or modulation of protein function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridine-3-Carboxamide Derivatives
*Calculated based on fragment contributions.
- 6-Position : The oxan-4-yloxy group (target compound and ) introduces polarity and steric hindrance, contrasting with the lipophilic trifluoromethyl group in .
- N-Substituent : The target compound’s pyridin-2-yl ethyl group differs from ’s morpholine-linked phenyl and ’s thiophene-containing propyl chain, impacting binding pocket interactions.
Physicochemical Properties
- Solubility : The oxan-4-yloxy group likely enhances aqueous solubility compared to ’s trifluoromethyl group, which increases lipophilicity.
- Lipophilicity (LogP) : Estimated LogP for the target compound is lower than due to the polar oxan-4-yloxy moiety but higher than ’s morpholine group.
Pharmacological Implications and Research Findings
- Gamma-Secretase Modulation : Pyridazine- and imidazole-based compounds (e.g., BPN-15606 in ) target gamma-secretase, but carboxamide derivatives like the target compound may engage different mechanisms.
- Electrophilic Effects : The trifluoromethyl group in could enhance metabolic stability but reduce solubility, whereas the oxan-4-yloxy group in the target compound balances solubility and membrane permeability.
Key Notes and Limitations
- Pharmacological activity predictions require experimental validation.
Biological Activity
N-[2-hydroxy-2-(pyridin-2-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group, an oxane moiety, and a carboxamide functional group, suggesting a multifaceted mechanism of action. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C15H18N2O3. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is believed to inhibit certain enzymatic pathways, leading to altered physiological responses. The presence of the pyridine ring allows for coordination with metal ions, which may enhance its biological efficacy.
Pharmacological Activities
-
Antimicrobial Activity :
- Several studies have indicated that this compound exhibits significant antibacterial and antifungal properties. Its effectiveness against gram-positive and gram-negative bacteria has been documented through in vitro assays.
Microorganism Activity Level Staphylococcus aureus High Escherichia coli Moderate Candida albicans High -
Anticancer Properties :
- Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
-
Neuroprotective Effects :
- The compound's interaction with neurotransmitter systems indicates potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against common pathogens. The results showed that it inhibited bacterial growth in a dose-dependent manner, particularly against Staphylococcus aureus and Candida albicans.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. Various synthetic routes have been explored, including the use of different solvents and reagents to facilitate reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
